Cas no 947-65-9 (Methyl 2-hydroxy-1-naphthoate)

Methyl 2-hydroxy-1-naphthoate structure
Methyl 2-hydroxy-1-naphthoate structure
Methyl 2-hydroxy-1-naphthoate
947-65-9
C12H10O3
202.206003665924
MFCD00454146
83247
598533

Methyl 2-hydroxy-1-naphthoate Properties

Names and Identifiers

    • Methyl 2-hydroxy-1-naphthoate
    • 2-Hydroxy-1-naphthoic acid methyl ester
    • methyl 2-hydroxynaphthalene-1-carboxylate
    • Methyl-2-hydroxy-1-naphthalene carboxylate
    • Methyl 2-hydroxynaphthalenecarboxylate
    • 1-Naphthoic acid, 2-hydroxy-, methyl ester (6CI, 7CI, 8CI)
    • 2-Hydroxy-1-carbomethoxynaphthalene
    • 2-Hydroxynaphthalene-1-carboxylic acid methyl ester
    • Methyl 2-hydroxy-1-naphthalenecarboxylate
    • DTXSID80344651
    • Q63409393
    • 1-Naphthalenecarboxylic acid, 2-hydroxy-, methyl ester
    • 2-Hydroxy-naphthoic acid, methyl ester
    • AC-24990
    • CS-0097856
    • AKOS002945292
    • AS-7015
    • 947-65-9
    • Oprea1_467520
    • SY021463
    • 2-hydroxy-naphthalene-1-carboxylic acid methyl ester
    • Methyl 2-hydroxy-1-naphthoate #
    • SCHEMBL1638703
    • DB-057529
    • MFCD00454146
    • +Expand
    • MFCD00454146
    • LEENMPKUUNPLHM-UHFFFAOYSA-N
    • 1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3
    • O=C(C1C2C(=CC=CC=2)C=CC=1O)OC

Computed Properties

  • 202.06300
  • 1
  • 3
  • 2
  • 202.062994
  • 15
  • 239
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.2
  • 4
  • 0
  • 46.5

Experimental Properties

  • 2.33200
  • 46.53000
  • 1.642
  • 330.5℃/760mmHg
  • 80 ºC
  • 142.5°C
  • Very slightly soluble (0.12 g/l) (25 º C),
  • Not determined
  • Not determined
  • 1.264±0.06 g/cm3 (20 ºC 760 Torr),

Methyl 2-hydroxy-1-naphthoate Security Information

Methyl 2-hydroxy-1-naphthoate Customs Data

  • 2918290000
  • China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

Methyl 2-hydroxy-1-naphthoate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003S4N-1g
Methyl 2-hydroxy-1-naphthoate
947-65-9 95%
1g
$26.00
A2B Chem LLC
AB75623-1g
Methyl 2-hydroxy-1-naphthoate
947-65-9 95%
1g
$35.00 2024-07-18
Aaron
AR003SCZ-100mg
Methyl 2-hydroxy-1-naphthoate
947-65-9 97%
100mg
$9.00 2024-07-18
abcr
AB132033-5 g
Methyl 2-hydroxy-1-naphthoate, 97%; .
947-65-9 97%
5g
€267.00 2023-05-10
Alichem
A219003319-250mg
Methyl 2-naphthol-1-carboxylate
947-65-9 98%
250mg
$673.20 2023-08-31
Ambeed
A223222-1g
Methyl 2-hydroxy-1-naphthoate
947-65-9 95%
1g
$32.0 2024-05-28
Apollo Scientific
OR16006-5g
Methyl 2-hydroxynaphthalene-1-carboxylate
947-65-9 98%
5g
£81.00 2024-05-23
Chemenu
CM141316-5g
Methyl-2-hydroxy-1-naphthalene carboxylate
947-65-9 95%
5g
$122 2021-08-05
eNovation Chemicals LLC
D911921-25g
Methyl 2-Hydroxy-1-naphthoate
947-65-9 95%
25g
$565 2022-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168496-100mg
Methyl 2-hydroxy-1-naphthoate
947-65-9 98%
100mg
¥86.00 2024-04-24

Methyl 2-hydroxy-1-naphthoate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ;  1 h, reflux; reflux → rt
1.2 Reagents: Water
Reference
N-Phenylpiperidinylbutyl naphthalenecarboxamides as tachykinin receptor antagonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Size-Induced Inversion of Selectivity in the Acylation of 1,2-Diols
Mayr, Stefanie ; Zipse, Hendrik, Chemistry - A European Journal, 2021, 27(72), 18084-18092

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols
Mayr, Stefanie ; Marin-Luna, Marta ; Zipse, Hendrik, Journal of Organic Chemistry, 2021, 86(4), 3456-3489

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  > 1 min, rt
1.2 rt → 40 °C
Reference
A simple and effective method for chemoselective esterification of phenolic acids
Guo, Wei; Li, Junfei; Fan, Ningjuan; Wu, Weiwei; Zhou, Peiwen; et al, Synthetic Communications, 2005, 35(1), 145-152

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
The naphth[1,2-d]isoxazolium cation reactions with nucleophilic species
Rahman, Syed A.; Kabli, Reda A.; El-Tahir, Abdullah B., Journal of the Indian Chemical Society, 1987, 64(8), 483-5

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: p-Toluenesulfonic acid Solvents: Pyridine ;  24 h, rt
Reference
Naphthyl ester synthesis using 1,3-dicyclohexylcarbodiimide
Zengin, Gulay; Huffman, John W., Synthesis, 2004, (12), 1932-1934

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  4 h, reflux
Reference
Synthesis of 3-methoxy-2-(1,3,4-oxadiazolyl,1,3,4-thiadiazolyl and 1,2,4-triazolyl)naphtho[2,1-b]furans of biological interest
Giri, Sanjeevkumar; Basavaraja, K. M., Journal of Chemical and Pharmaceutical Research, 2012, 4(5), 2643-2648

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 1H-Benzotriazole ,  Thionyl chloride Solvents: Tetrahydrofuran ;  45 min, rt
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt; 30 min, rt
Reference
Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids
Katritzky, Alan R.; Singh, Sanjay K.; Cai, Chunming; Bobrov, Sergey, Journal of Organic Chemistry, 2006, 71(9), 3364-3374

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
Reference
Chemoselective protection of carboxylic acid as methyl ester: a practical alternative to diazomethane protocol
Chakraborti, Asit K.; Nandi), Anindita Basak; Grover, Vikas, Journal of Organic Chemistry, 1999, 64(21), 8014-8017

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  overnight, 60 °C
Reference
Development of a Photolabile Carbonyl-Protecting Group Toolbox
Yang, Haishen; Zhang, Xin; Zhou, Lei; Wang, Pengfei, Journal of Organic Chemistry, 2011, 76(7), 2040-2048

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Methanol ;  24 h, rt
1.2 Reagents: Water ;  rt
Reference
Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway
Sen, Chiranjit; Sahoo, Tapan; Singh, Harshvardhan; Suresh, Eringathodi ; Ghosh, Subhash Chandra, Journal of Organic Chemistry, 2019, 84(16), 9869-9896

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ;  rt; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Asymmetric Alkynylation of β-Ketoesters and Naphthols Promoted by New Chiral Biphenylic Iodanes
Companys, Simon; Peixoto, Philippe A.; Bosset, Cyril; Chassaing, Stefan; Miqueu, Karinne; et al, Chemistry - A European Journal, 2017, 23(54), 13309-13313

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  rt; 21 h, rt
1.2 Reagents: Water ;  rt
Reference
Design and synthesis of a series of L-trans-4-substituted prolines as selective antagonists for the ionotropic glutamate receptors including functional and X-ray crystallographic studies of new subtype selective kainic acid receptor subtype 1 (Gluk1) antagonist (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid
Krogsgaard-Larsen, Niels; Delgar, Claudia G.; Koch, Karina; Brown, Patricia M. G. E.; Moeller, Charlotte; et al, Journal of Medicinal Chemistry, 2017, 60(1), 441-457

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  rt; rt
Reference
Iron(III)-BPsalan Complex Catalyzed Highly Enantioselective Dearomative Chlorination of 2-Hydroxy-1-naphthoates
Zhou, Yi-Ming; Ping, Yuan-Ji; Xu, Zhen-Jiang ; Che, Chi-Ming, Asian Journal of Organic Chemistry, 2021, 10(3), 674-678

Synthetic Circuit 15

Reaction Conditions
Reference
Design, synthesis and biological evaluation of regioisomers of 666-15 as inhibitors of CREB-mediated gene transcription
Xie, Fuchun; Li, Bingbing X.; Xiao, Xiangshu, Bioorganic & Medicinal Chemistry Letters, 2017, 27(4), 994-998

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Manganese triacetate Solvents: Acetic acid
1.2 Solvents: Benzene
Reference
Synthesis of 2-hydroxy-1-naphthoic acid derivatives by oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid by manganese(III) and cerium(IV) salts
Citterio, Attilio; Pesce, Luca; Sebastiano, Roberto; Santi, Roberto, Synthesis, 1990, (2), 142-4

Synthetic Circuit 17

Reaction Conditions
Reference
Synthesis and structure-activity relationship of (1-halo-2-naphthyl) carbamate-based inhibitors of KIAA1363 (NCEH1/AADACL1)
Shreder, Kevin R.; Lin, Emme C. K.; Wu, Jiangyue; Cajica, Julia; Amantea, Christopher M.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5748-5751

Synthetic Circuit 18

Reaction Conditions
Reference
Preparation of HIV protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Preparation of (hydroxyalkyl)arylamides as HIV protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 20

Reaction Conditions
Reference
Aromatic hydroxycarboxylic acid alkyl esters
, Federal Republic of Germany, , ,

Methyl 2-hydroxy-1-naphthoate Raw materials

Methyl 2-hydroxy-1-naphthoate Preparation Products

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:947-65-9)METHYL 2-HYDROXY-1-NAPHTHOATE
sfd6217
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:947-65-9)Methyl 2-hydroxy-1-naphthoate
A845089
99%
25g
303.0